N-Ethyl-2-methoxyaniline hydrochloride

Physicochemical profiling Lipophilicity Drug discovery

Procure high-purity N-Ethyl-2-methoxyaniline hydrochloride (≥95%, CAS 857600-71-6) for demanding R&D applications. The hydrochloride salt ensures aqueous solubility; the unique N-ethyl ortho-methoxy structure provides enhanced lipophilicity (XLogP ≈2.6) and modulated basicity, critical for reproducible azo dye synthesis, medicinal chemistry building, and analytical method development. Avoid generic substitution risks. Global B2B shipping available.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 857600-71-6
Cat. No. B1326273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-methoxyaniline hydrochloride
CAS857600-71-6
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1OC.Cl
InChIInChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H
InChIKeyCAJFEKXHUYCQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6): Technical Grade Aromatic Amine Hydrochloride for Organic Synthesis and Dye Intermediate Procurement


N-Ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6) is the hydrochloride salt of a secondary aromatic amine, N-ethyl-o-anisidine, with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This compound is a derivative of o-anisidine (2-methoxyaniline) wherein the amino group is substituted with an ethyl group, and it is typically supplied as a solid or crystalline powder with a minimum purity specification of 95% . As an aniline derivative bearing both electron-donating methoxy (-OCH3) and ethyl (-C2H5) substituents, it functions primarily as a synthetic intermediate in the preparation of dyes, pigments, and other organic compounds . The hydrochloride salt form offers enhanced aqueous solubility and improved handling characteristics relative to the free base (CAS 15258-43-2) in certain reaction and purification workflows .

N-Ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6): Evidence-Based Rationale for Why N-Alkyl-o-anisidine Analogs Cannot Be Simply Interchanged in Synthetic and Analytical Workflows


Despite structural similarities among N-alkyl-o-anisidine derivatives, generic substitution is scientifically unsound without experimental validation. The combination of an ortho-methoxy group and an N-ethyl substituent creates a unique steric and electronic environment that significantly influences basicity, nucleophilicity, and hydrogen-bonding capacity . N-Ethyl-substituted anilines are reported to be measurably more basic than their N-methyl counterparts, altering their behavior in acid-base extractions, salt formation equilibria, and catalytic transformations [1]. Furthermore, the ortho-methoxy group participates in intramolecular hydrogen bonding that stabilizes the protonated amine, a feature absent in para-substituted or unsubstituted anilines [2]. Consequently, substituting this compound with N-methyl-2-methoxyaniline, 2-methoxyaniline (o-anisidine), or regioisomeric anisidines introduces variables in reaction kinetics, yield, impurity profile, and chromatographic retention that can compromise reproducibility, particularly in regulated pharmaceutical intermediate synthesis or analytical method development. The quantitative evidence presented in Section 3 substantiates these critical differences.

N-Ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6): Procurement-Relevant Quantitative Differentiation Evidence Versus Closest Analogs


Physicochemical Differentiation: logP Comparison of N-Ethyl-2-methoxyaniline (Free Base) Versus o-Anisidine and N-Methyl-o-anisidine

The calculated logP (XLogP) of N-ethyl-2-methoxyaniline free base (CAS 15258-43-2), the immediate precursor of the target hydrochloride salt, is 2.6 [1]. This value indicates a significant increase in lipophilicity compared to its closest analogs. For context, the XLogP of the parent compound o-anisidine (2-methoxyaniline) is approximately 1.1 to 1.3 based on standard cheminformatic predictions, while the N-methyl analog (N-methyl-o-anisidine) has a predicted XLogP of approximately 1.9 to 2.0. The ethyl substitution therefore increases the logP by approximately +0.6 to +0.7 units relative to N-methyl-o-anisidine and by +1.3 to +1.5 units relative to o-anisidine . This quantitative difference is consistent with the established Hansch-Leo hydrophobicity increment of +0.5 to +0.6 log units for an additional methylene (-CH2-) unit in an alkyl chain [2]. The hydrochloride salt form (CAS 857600-71-6) exhibits aqueous solubility that is enhanced relative to the free base, but the inherent lipophilicity of the parent amine governs its partitioning behavior in reversed-phase chromatography, liquid-liquid extraction, and biological membrane permeability in medicinal chemistry applications .

Physicochemical profiling Lipophilicity Drug discovery Analytical chemistry

Electronic Property Differentiation: Increased Basicity of N-Ethyl-2-methoxyaniline Versus N-Methyl-2-methoxyaniline

N-Ethyl-substituted anilines are measurably more basic than their corresponding N-methyl-substituted analogs. This difference is attributed to the greater electron-donating inductive effect (+I) of the ethyl group relative to the methyl group [1]. While specific pKa values for N-ethyl-2-methoxyaniline are not available in open literature, class-level data for N-alkyl anilines indicates that replacing an N-methyl with an N-ethyl group increases the conjugate acid pKa by approximately 0.3 to 0.5 units . For reference, the pKa of the conjugate acid of N-methylaniline is approximately 4.85, while that of N-ethylaniline is approximately 5.11 (a difference of +0.26 units) [2]. Applying this class-level trend to the o-methoxy-substituted series, N-ethyl-2-methoxyaniline is predicted to be a stronger base than N-methyl-2-methoxyaniline. This increased basicity has practical consequences: it alters the pH-dependent protonation state of the amine, affecting its behavior in acid-base liquid-liquid extraction (e.g., partition between aqueous HCl and organic solvent), its reactivity in acid-catalyzed transformations (e.g., azo coupling, Mannich reactions), and its capacity to form stable hydrochloride salts [3]. The hydrochloride salt form (CAS 857600-71-6) is directly leveraged in applications where a readily available, water-soluble source of the protonated amine is required.

Organic synthesis Reaction optimization Catalysis Acid-base chemistry

Purity and Batch Consistency: Supplier-Reported Minimum Purity Specifications for N-Ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6)

Multiple chemical suppliers report a minimum purity specification of ≥95% for N-ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6), as documented in publicly accessible product datasheets and catalog entries . This specification is consistent across several vendors, including AKSci (Min. Purity Spec: 95%), CymitQuimica (Purity: Min. 95%), and Leyan (纯度: ≥95%) . In contrast, the free base form (CAS 15258-43-2) is offered at a slightly higher minimum purity of 98% by some suppliers . The 95% purity threshold for the hydrochloride salt reflects the inherent challenges of achieving ultra-high purity with salt forms that may retain trace moisture or residual solvent. The availability of batch-specific certificates of analysis (CoA) from reputable vendors—often including NMR, HPLC, or GC trace data—provides procurement professionals with verifiable quality metrics that can be used to establish acceptance criteria and ensure inter-batch reproducibility . This level of documented quality control is essential for applications in regulated environments, such as pharmaceutical intermediate synthesis, where impurity profiles must be well-characterized and controlled.

Quality control Analytical chemistry Reproducible synthesis Procurement

N-Ethyl-2-methoxyaniline hydrochloride (CAS 857600-71-6): Evidence-Anchored Application Scenarios for Informed Procurement Decisions


Synthesis of N-Alkyl-o-anisidine-Derived Azo Dyes and Pigments Requiring Specific Lipophilicity and Electronic Profiles

This compound is utilized as a diazo component or coupling component in the synthesis of azo dyes and pigments. The N-ethyl substitution confers a lipophilicity (XLogP ≈ 2.6) that is 0.6–0.7 log units higher than the N-methyl analog and 1.3–1.5 log units higher than o-anisidine [1]. This increased hydrophobicity directly influences the dye's solubility in organic solvents, its affinity for hydrophobic fibers (e.g., polyester, polypropylene), and its migration properties in textile printing and plastic coloration. The greater basicity of the N-ethyl analog relative to the N-methyl analog (predicted ΔpKa ≈ 0.3–0.5) also alters the pH-dependent azo coupling kinetics, potentially enabling more selective diazotization or coupling under mildly acidic conditions [2].

Pharmaceutical Intermediate for Lipophilic Drug Candidates and Prodrug Design

In medicinal chemistry, N-ethyl-2-methoxyaniline hydrochloride serves as a building block for the synthesis of drug candidates where increased lipophilicity is desirable—for example, to enhance blood-brain barrier penetration, improve oral absorption, or increase target binding to hydrophobic enzyme pockets . The XLogP of 2.6 for the free base provides a starting point that is significantly more lipophilic than o-anisidine (XLogP ≈ 1.1–1.3) or N-methyl-o-anisidine (XLogP ≈ 1.9–2.0) . The hydrochloride salt form facilitates aqueous handling during amide bond formation, reductive amination, or palladium-catalyzed cross-coupling reactions. The documented 95% minimum purity with available batch-specific CoA data (NMR, HPLC) supports the compound's use in early-stage medicinal chemistry where impurity profiles must be controlled to avoid confounding biological assay results .

Analytical Method Development and Chromatographic Reference Standard Preparation

The combination of an ortho-methoxy group and an N-ethyl substituent yields a distinctive chromatographic retention profile on reversed-phase HPLC columns (C18 or C8 stationary phases). The XLogP of 2.6 predicts a retention time that is measurably longer than that of o-anisidine (ΔlogP ≈ 1.3–1.5) and N-methyl-o-anisidine (ΔlogP ≈ 0.6–0.7) under identical mobile phase conditions [3]. This differentiation makes the compound useful as a retention time marker or internal standard in analytical methods designed to monitor reaction progress, impurity profiling, or degradation product formation in processes involving N-alkyl-o-anisidine derivatives. The hydrochloride salt's enhanced aqueous solubility facilitates the preparation of calibration standards in aqueous or mixed aqueous-organic mobile phases .

Mechanistic Studies of Ortho-Substituent Effects on Aniline Basicity and Nucleophilicity

This compound provides a valuable model system for investigating the interplay between N-alkyl substitution and ortho-methoxy hydrogen bonding on the basicity and nucleophilicity of aromatic amines. The predicted increased basicity of N-ethyl-2-methoxyaniline relative to N-methyl-2-methoxyaniline (ΔpKa ≈ 0.3–0.5) can be experimentally probed via potentiometric titration or UV-Vis spectrophotometric methods [4]. The ortho-methoxy group stabilizes the protonated anilinium ion through intramolecular hydrogen bonding, an effect that is modulated by the steric and electronic properties of the N-alkyl substituent [5]. These fundamental studies inform the rational design of reaction conditions for acid-catalyzed transformations and the selection of appropriate amine protecting group strategies in multi-step organic synthesis.

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